
4-(3-Acetylaminophenyl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cudraxanthone D is a natural xanthone compound extracted from the roots of the Cudrania tricuspidata Bureau. This compound is known for its anti-inflammatory, neuroprotective, and antioxidant properties . It has been studied for its potential therapeutic effects, particularly in the treatment of psoriasis and other inflammatory skin conditions .
Mechanism of Action
Target of Action
It’s worth noting that phenolic compounds, which 4-(3-acetylaminophenyl)phenol is a part of, are known to interact with a wide range of biological targets, including enzymes and cell receptors .
Mode of Action
Phenolic compounds, in general, are known for their antioxidant properties, ability to modulate enzyme activities, and potential to interact with cell signaling pathways .
Biochemical Pathways
For instance, they are synthesized via the shikimate and phenylpropanoid pathways in plants . They can affect the metabolism of other compounds and participate in various biological processes .
Pharmacokinetics
Phenolic compounds, in general, are known to have diverse pharmacokinetic properties, influenced by factors such as their chemical structure, the route of administration, and the individual’s physiological condition .
Result of Action
Phenolic compounds are known for their antioxidant properties, ability to modulate enzyme activities, and potential to interact with cell signaling pathways .
Action Environment
It’s known that factors such as temperature, ph, and presence of other compounds can influence the stability and activity of phenolic compounds .
Biochemical Analysis
Biochemical Properties
It is known that this compound has a molecular weight of 227.26
Cellular Effects
Molecular Mechanism
It is suggested that this compound may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently lacking .
Dosage Effects in Animal Models
Information on any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses, is currently lacking .
Preparation Methods
Synthetic Routes and Reaction Conditions: Cudraxanthone D can be synthesized through various chemical reactions involving the precursor compounds found in the roots of Cudrania tricuspidata. The extraction process typically involves the use of organic solvents to isolate the compound from the plant material .
Industrial Production Methods: In an industrial setting, the production of Cudraxanthone D involves large-scale extraction and purification processes. The roots of Cudrania tricuspidata are harvested, dried, and ground into a fine powder. This powder is then subjected to solvent extraction, followed by chromatographic techniques to purify the compound .
Chemical Reactions Analysis
Types of Reactions: Cudraxanthone D undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its pharmacological properties .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide are used under controlled conditions to oxidize Cudraxanthone D.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce the compound.
Major Products: The major products formed from these reactions include various derivatives of Cudraxanthone D, which may exhibit enhanced or altered biological activities .
Scientific Research Applications
Chemistry: It serves as a valuable compound for studying the chemical properties and reactivity of xanthones.
Biology: Cudraxanthone D is used in research to understand its effects on cellular processes and signaling pathways.
Industry: It is utilized in the development of natural product-based pharmaceuticals and cosmetics.
Comparison with Similar Compounds
Cudraxanthone D is unique among xanthones due to its specific molecular structure and pharmacological properties. Similar compounds include:
Cudraxanthone A, B, and C: These compounds share a similar xanthone backbone but differ in their functional groups and biological activities.
Neocyclomorusin: Another xanthone derivative with notable cytotoxic and antioxidant properties.
Cudraxanthone D stands out for its potent anti-inflammatory and neuroprotective effects, making it a valuable compound for further research and development .
Properties
IUPAC Name |
N-[3-(4-hydroxyphenyl)phenyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO2/c1-10(16)15-13-4-2-3-12(9-13)11-5-7-14(17)8-6-11/h2-9,17H,1H3,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQOBDZNWQCBRSU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=CC(=C1)C2=CC=C(C=C2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50457989 |
Source


|
| Record name | 4-(3-ACETYLAMINOPHENYL)PHENOL | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50457989 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
462660-26-0 |
Source


|
| Record name | 4-(3-ACETYLAMINOPHENYL)PHENOL | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50457989 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
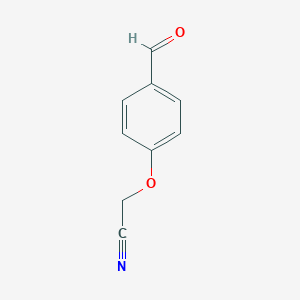
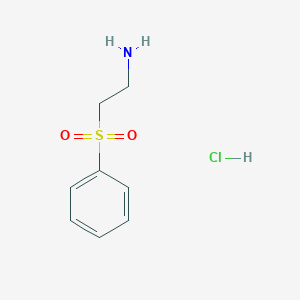
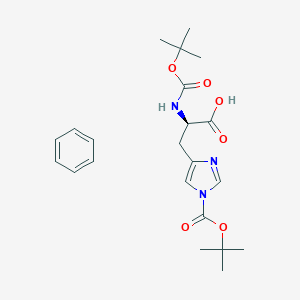

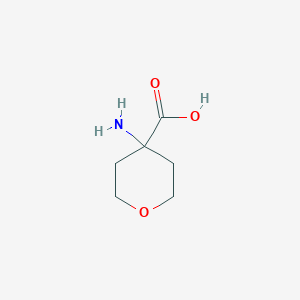
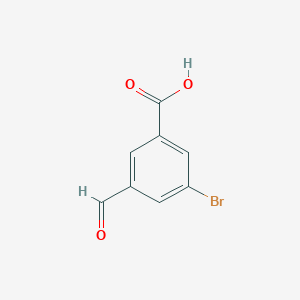
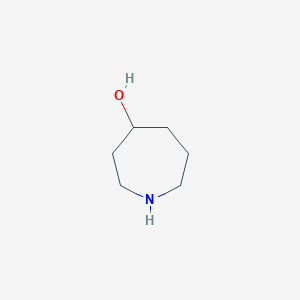
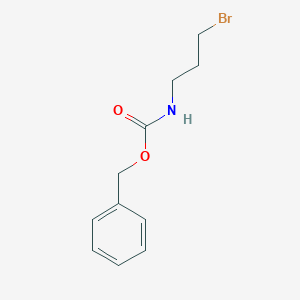
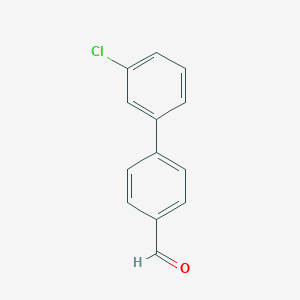
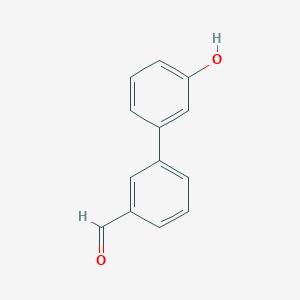
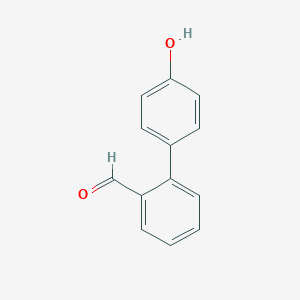
![4-[4-(Benzyloxy)phenyl]aniline](/img/structure/B112589.png)
![4-[3-(Benzyloxy)phenyl]aniline](/img/structure/B112590.png)

